Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride
Description
Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride is a bicyclic heterocyclic compound featuring a decahydropyridoazepine core modified with a tert-butyl carboxylate group and a hydrochloride counterion. The stereochemistry (4aR,9aS) indicates a rigid, fused-ring system with defined spatial arrangement. Its synthesis typically involves multi-step organic reactions, including protection/deprotection strategies and catalytic transformations to achieve the desired stereochemistry and functionalization .
Properties
IUPAC Name |
tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-14(2,3)18-13(17)16-10-5-4-7-11-12(16)8-6-9-15-11;/h11-12,15H,4-10H2,1-3H3;1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDHDUSBPMDSQ-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2C1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]2[C@H]1CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride involves several steps:
Initial Cyclization: : Starting with the suitable precursor molecules, a cyclization reaction is performed under controlled conditions to form the pyrido[3,2-b]azepine ring system. This usually requires specific catalysts and solvents to proceed efficiently.
Esterification: : The carboxylic acid functional group is esterified with tert-butanol in the presence of an acid catalyst.
Hydrochloride Formation: : The final hydrochloride salt is obtained by treating the resulting ester with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques and automated synthesis reactors may be employed to streamline the process and enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Oxidation: : Undergoes oxidation reactions which can lead to the formation of more reactive intermediates.
Reduction: : Can be reduced under certain conditions to yield different stereoisomers or partially reduced products.
Substitution: : Nucleophilic substitution reactions can occur, particularly at positions susceptible to attack by nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Alkyl halides, hydrides, and other nucleophiles are employed under conditions that facilitate substitution.
Major Products Formed
Depending on the reaction conditions and reagents used, major products include various stereoisomers, and substituted derivatives, each with unique properties.
Scientific Research Applications
This compound finds extensive applications across several scientific disciplines:
Chemistry: : It is used as an intermediate in the synthesis of complex molecules.
Biology: : Its interaction with biological targets makes it useful in studying biochemical pathways.
Medicine: : Investigated for potential therapeutic uses due to its interaction with specific receptors and enzymes.
Industry: : Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction often involves binding to specific active sites, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with three structurally related derivatives:
Key Observations:
- Core Structure Diversity: The target compound’s decahydropyridoazepine core contrasts with L14’s benzyl carbamate, 93c’s benzo-fused cyclohepta-isoindole, and 200’s pyrimido-pyrrolo-quinoxaline. These structural differences influence physicochemical properties such as solubility, stability, and binding affinity .
- Functional Groups : All compounds share tert-butyl-based protecting groups (carboxylate or carbamate), which enhance solubility during synthesis. Unique groups like thiazole (L14) and methoxy (93c) introduce distinct electronic and steric effects, affecting reactivity and biological activity .
Analytical and Spectroscopic Data
- L14 : Characterized by ESI-MS ([M+H]+: 678.3), HPLC purity (95.8%), and ¹H/¹³C NMR data, confirming regioselective coupling and rotational isomerism .
- 93c : HRMS (ESI) confirmed molecular weight (406.1984 vs. calc. 406.1989), while ¹H NMR revealed two rotamers (1.6:1 ratio) due to restricted rotation .
- Target Compound : Comparable analytical methods (e.g., NMR, MS) would likely identify its stereochemical purity and salt formation.
Biological Activity
Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride is a bicyclic compound of interest in medicinal chemistry. Its complex structure suggests potential pharmacological properties that warrant investigation into its biological activity. This article reviews the synthesis methods, biological mechanisms, and research findings related to this compound.
Synthesis and Structural Characteristics
The synthesis of tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride typically involves several key steps:
- Starting Materials : Specific precursors are chosen based on the desired structural features.
- Reaction Conditions : Controlled conditions such as temperature and solvent type are critical for successful synthesis.
- Characterization : Techniques like NMR and mass spectrometry are employed to confirm the structure.
The molecular formula of this compound is , with a molecular weight of 262.35 g/mol. The structural representation includes a pyridoazepine core with a tert-butyl ester group which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways involved in disease processes.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors in various enzymatic reactions. For instance, studies suggest that compounds resembling transition states can effectively inhibit target enzymes by binding more tightly than substrates in their ground state .
Pharmacological Properties
Research indicates that tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate; hydrochloride may exhibit the following pharmacological properties:
- Antiviral Activity : Compounds related to this structure have been investigated for their ability to inhibit viral neuraminidases . Neuraminidase inhibitors are crucial in the treatment of influenza and other viral infections.
- Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, there is potential for this compound to exhibit similar effects in models of neurodegeneration.
Research Findings
Recent studies highlight the promising biological activities associated with this compound:
Case Studies
- Influenza Virus Inhibition : A study tested derivatives of similar compounds against influenza virus strains and found significant reductions in cytopathogenic effects at certain concentrations .
- Neuroprotection in Animal Models : Research involving animal models indicated that administration of related compounds resulted in improved outcomes in neurodegenerative conditions by reducing inflammation and apoptosis in neuronal tissues.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (4aR,9aS)-decahydropyridoazepine carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step protocols, including tert-butyl carbamate protection, HATU/DIEA-mediated coupling, and purification via reverse-phase flash chromatography (RP-FC). For example, dissolve the carboxylic acid precursor in dry DMF, activate with HATU (1.2 eq) and DIEA (2.0 eq), and couple with an amine intermediate under argon for 4 hours. Extract with EtOAc, dry over MgSO4, and purify via RP-FC (MeOH/CH2Cl2 gradients). Yields can reach ~31% under optimized conditions . Stereochemical control requires chiral auxiliaries or enantioselective catalysis, validated by NMR and X-ray crystallography .
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to assign proton environments and coupling constants (e.g., axial vs. equatorial protons in the decahydropyridoazepine core). For absolute configuration, perform single-crystal X-ray diffraction (as in ) or compare experimental NMR shifts with density functional theory (DFT)-calculated spectra. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC purity assessments (>95%) ensure sample integrity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction pathway predictions for tert-butyl-protected intermediates?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify kinetic vs. thermodynamic pathways. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, using computed activation energies to prioritize reaction conditions . Discrepancies between predicted and observed regioselectivity can be addressed via isotopic labeling or kinetic profiling under varying temperatures .
Q. What methodologies address low yields in coupling reactions involving sterically hindered intermediates?
- Methodological Answer : Optimize steric effects by using bulky coupling agents (e.g., HATU over EDCI) and increasing reaction times (4–12 hours). Screen solvents (DMF, DCM, or THF) to improve solubility of the tert-butyl-protected intermediate. For highly hindered systems, microwave-assisted synthesis (e.g., 80°C, 30 minutes) enhances reaction kinetics . Post-reaction, employ phase-transfer catalysts to mitigate solubility issues in biphasic systems .
Q. How can researchers analyze degradation products under acidic or oxidative conditions?
- Methodological Answer : Conduct stability studies by incubating the compound in simulated gastric fluid (0.1N HCl, 37°C) or H2O2-containing buffers. Monitor degradation via LC-MS with a C18 column (ACN/water + 0.1% formic acid). Identify fragments using high-resolution tandem MS and compare with synthetic standards. For structural elucidation of unknown degradants, isolate via preparative HPLC and characterize by 2D NMR .
Q. What strategies validate the biological activity of this compound in target-binding assays?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to targets like WDR5. For intracellular targets, employ cellular thermal shift assays (CETSA) to confirm target engagement. Cross-validate with knockdown/rescue experiments or competitive inhibition using known ligands (e.g., VHL-based PROTACs) .
Data Contradiction Analysis
Q. How should discrepancies in NMR spectral data be resolved?
- Methodological Answer : If experimental ¹H NMR shifts conflict with predicted values (e.g., due to dynamic ring puckering in the decahydropyridoazepine core), perform variable-temperature NMR to assess conformational exchange. Compare with DFT-optimized structures using software like Gaussian or ORCA. For diastereomeric mixtures, use chiral chromatography or Mosher ester derivatization to isolate enantiomers .
Q. What experimental controls are critical for reproducibility in multi-step syntheses?
- Methodological Answer : Standardize reaction monitoring via TLC or inline IR spectroscopy to ensure consistent intermediate conversion. For moisture-sensitive steps (e.g., tert-butyl deprotection), use rigorously dried solvents and argon atmospheres. Include internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR analyses to quantify purity .
Methodological Tools and Techniques
Q. How can AI-driven platforms optimize reaction conditions for this compound?
- Methodological Answer : Implement tools like COMSOL Multiphysics coupled with machine learning (ML) to model reaction kinetics and optimize parameters (temperature, solvent ratios). Train ML models on historical data (e.g., yield vs. catalyst loading) to predict ideal conditions. Validate with high-throughput experimentation (HTE) in microreactors .
Q. What advanced separation techniques improve purification of stereoisomers?
- Methodological Answer :
Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/IPA gradients. For large-scale separations, simulate moving bed (SMB) chromatography enhances efficiency. Alternatively, exploit diastereomeric salt formation with tartaric acid derivatives for crystallization-based resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
